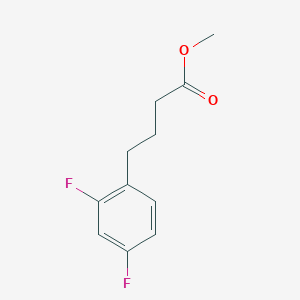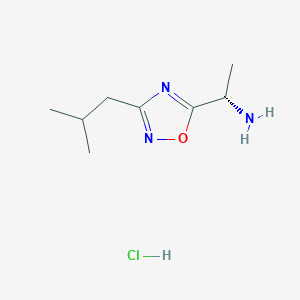
(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
Novel 1,2,4-oxadiazole derivatives have been investigated for their potential antitumor activity. These compounds, including those related to (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, demonstrated in vitro anticancer effects in a panel of 12 cell lines, highlighting their therapeutic potential in cancer treatment (Maftei et al., 2016).
Synthesis and Applications in Dye and Pharmaceutical Industries
The synthesis of various 1,3,4-oxadiazoles from isobutyric acid, a process related to the production of compounds like (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, has been explored. These compounds have found applications in the dye industry and possess diverse biological activities including antibacterial, antifungal, and medical uses (Aziz & Daoud, 2007).
Antimicrobial Evaluation
The antimicrobial properties of 1,2,4-oxadiazoles derived from phenylpropionohydrazides, akin to (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, have been studied. These compounds exhibited significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting their potential in antimicrobial therapy (Fuloria et al., 2009).
Bioisosterism in GABA-Related Compounds
Research has explored the use of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group in GABA (gamma-aminobutyric acid) related compounds. This indicates the potential of 1,2,4-oxadiazole derivatives in modifying neurotransmitter activity, which could have implications in neurological disorders (Lolli et al., 2006).
Apoptosis Induction and Anticancer Potential
A study identified 1,2,4-oxadiazoles as novel apoptosis inducers, specifically effective against certain breast and colorectal cancer cell lines. This suggests a role for these compounds in developing targeted cancer therapies (Zhang et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDSZRZWCHOX-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)CC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


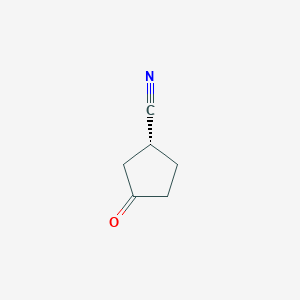
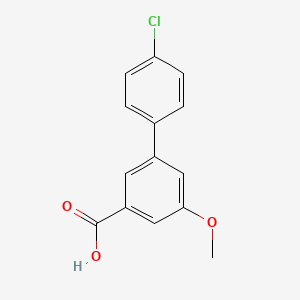
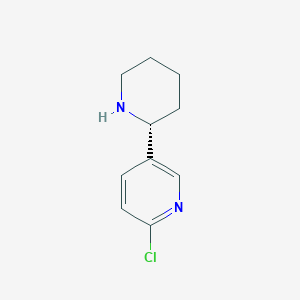
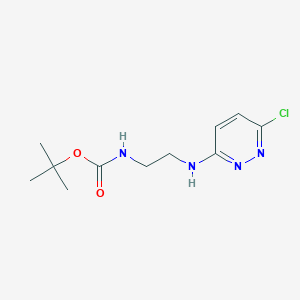
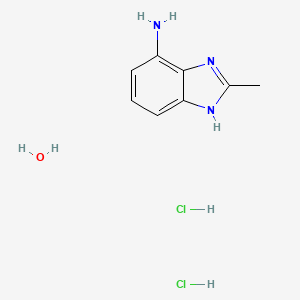


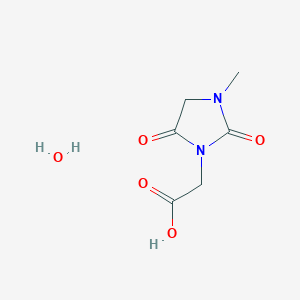
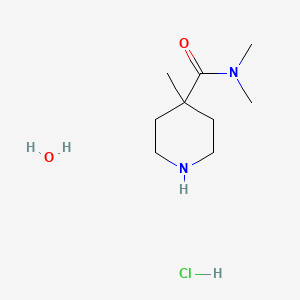

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
